molecular formula C24H28F2N2O2 B10892229 2-fluoro-N-[3-({[(2-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide

2-fluoro-N-[3-({[(2-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide

Cat. No.: B10892229
M. Wt: 414.5 g/mol
InChI Key: AIQJSODFQSVULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-FLUORO-N~1~-(3-{[(2-FLUOROBENZOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes fluorinated benzamide and cyclohexyl groups. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

The synthesis of 2-FLUORO-N~1~-(3-{[(2-FLUOROBENZOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BENZAMIDE typically involves multiple steps, including the introduction of fluorine atoms and the formation of amide bonds. The synthetic route may include:

    Fluorination: Introduction of fluorine atoms into the benzoyl and cyclohexyl groups.

    Amide Bond Formation: Reaction between the fluorinated benzoyl chloride and the amine group on the cyclohexyl ring.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-FLUORO-N~1~-(3-{[(2-FLUOROBENZOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The fluorine atoms can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-FLUORO-N~1~-(3-{[(2-FLUOROBENZOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-FLUORO-N~1~-(3-{[(2-FLUOROBENZOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BENZAMIDE include other fluorinated benzamides and cyclohexyl derivatives. These compounds may share similar properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific fluorination pattern and the presence of the cyclohexyl group, which may confer distinct biological and chemical properties.

Conclusion

2-FLUORO-N~1~-(3-{[(2-FLUOROBENZOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BENZAMIDE is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and advancements in these areas.

Properties

Molecular Formula

C24H28F2N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

2-fluoro-N-[[5-[(2-fluorobenzoyl)amino]-1,3,3-trimethylcyclohexyl]methyl]benzamide

InChI

InChI=1S/C24H28F2N2O2/c1-23(2)12-16(28-22(30)18-9-5-7-11-20(18)26)13-24(3,14-23)15-27-21(29)17-8-4-6-10-19(17)25/h4-11,16H,12-15H2,1-3H3,(H,27,29)(H,28,30)

InChI Key

AIQJSODFQSVULY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.